molecular formula C11H16O4 B14229070 CID 71377249 CAS No. 651020-76-7

CID 71377249

Katalognummer: B14229070
CAS-Nummer: 651020-76-7
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: XFTZFHCWVKEEAU-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71377249” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

The synthetic routes and reaction conditions for the preparation of CID 71377249 involve specific chemical reactions and industrial production methods. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of the compound. These conditions are optimized to achieve the highest yield and purity.

    Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound.

Analyse Chemischer Reaktionen

CID 71377249 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The major products formed from these reactions depend on the nature of the oxidizing agent and the reaction conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents and conditions are used to achieve the desired reduction.

    Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. These reactions are typically carried out using specific reagents and catalysts.

    Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Wissenschaftliche Forschungsanwendungen

CID 71377249 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and processes. It is also used in the synthesis of other chemical compounds.

    Biology: In biological research, this compound is used to study the effects of specific chemical compounds on biological systems. It is also used in the development of new drugs and therapies.

    Medicine: The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is used to study the effects of specific chemical compounds on human health.

    Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials and technologies.

Wirkmechanismus

The mechanism of action of CID 71377249 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.

Eigenschaften

CAS-Nummer

651020-76-7

Molekularformel

C11H16O4

Molekulargewicht

212.24 g/mol

InChI

InChI=1S/C9H12O2.C2H4O2/c1-4-8(7-11-6-3)9(10)5-2;1-2(3)4/h2,9-10H,1,6-7H2,3H3;1H3,(H,3,4)/t9-;/m1./s1

InChI-Schlüssel

XFTZFHCWVKEEAU-SBSPUUFOSA-N

Isomerische SMILES

CCOCC(=C=C)[C@@H](C#C)O.CC(=O)O

Kanonische SMILES

CCOCC(=C=C)C(C#C)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.